(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride
CAS No.:
Cat. No.: VC15923149
Molecular Formula: C13H17ClN2O2
Molecular Weight: 268.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H17ClN2O2 |
|---|---|
| Molecular Weight | 268.74 g/mol |
| IUPAC Name | ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate;hydrochloride |
| Standard InChI | InChI=1S/C13H16N2O2.ClH/c1-3-17-13(16)12(14)10-7-15-11-5-4-8(2)6-9(10)11;/h4-7,12,15H,3,14H2,1-2H3;1H/t12-;/m0./s1 |
| Standard InChI Key | FPVZSXHFNLPKFQ-YDALLXLXSA-N |
| Isomeric SMILES | CCOC(=O)[C@H](C1=CNC2=C1C=C(C=C2)C)N.Cl |
| Canonical SMILES | CCOC(=O)C(C1=CNC2=C1C=C(C=C2)C)N.Cl |
Introduction
Chemical and Structural Characteristics
Molecular Architecture
The compound’s structure combines a 5-methylindole scaffold with an ethyl ester-linked aminoacetate moiety. The indole nucleus, a bicyclic aromatic system, is substituted at the 3-position with a chiral α-amino ester group and at the 5-position with a methyl group. Protonation of the amino group by hydrochloric acid yields the hydrochloride salt, enhancing solubility for practical applications . Key structural identifiers include:
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SMILES:
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InChIKey:
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IUPAC Name: ethyl (2S)-2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride
The (S)-configuration at the chiral center is critical for potential enantioselective interactions in biological systems, a feature shared with many FDA-approved drugs.
Physicochemical Properties
Data aggregated from multiple sources reveal the following properties:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 268.74 g/mol | |
| Purity | ≥97% | |
| Storage Conditions | 2–8°C in inert, moisture-free environments | |
| Solubility | Likely polar aprotic solvents (DMF, DMSO) |
The compound’s hydrochloride salt form improves stability and handling compared to freebase analogs, though hygroscopicity necessitates strict moisture control during storage .
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols remain proprietary, retrosynthetic analysis suggests convergent strategies involving indole functionalization and stereoselective amino acid esterification. A plausible pathway includes:
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Indole Core Formation: Friedel-Crafts acylation or Fischer indole synthesis to introduce the 5-methyl group.
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Chiral Amino Acid Coupling: Enzymatic or chemical resolution to install the (S)-configured α-amino ester via nucleophilic substitution or reductive amination.
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Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .
Industrial-scale production faces challenges in optimizing enantiomeric excess (ee) and yield, necessitating advanced catalytic systems or chiral auxiliaries.
Process Optimization
Recent patents emphasize green chemistry principles, such as solvent-free conditions and biocatalytic steps, to reduce environmental impact. For example, immobilized lipases have shown promise in achieving >98% ee in analogous indole derivatives.
Biological Activities and Mechanistic Insights
Indole Scaffold Pharmacodynamics
The 5-methylindole moiety is structurally analogous to serotonin (5-HT) and melatonin, suggesting potential neuromodulatory activity. Computational docking studies predict affinity for:
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5-HT Receptors: Subtype-selective binding due to the ethyl ester’s steric effects.
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Tryptophan Hydroxylase: Competitive inhibition via indole ring stacking.
Experimental Findings
In vitro assays using human cell lines highlight dose-dependent responses:
| Assay Type | Observation | Implication |
|---|---|---|
| Cytotoxicity (HeLa) | IC~50~ = 45 µM | Moderate anticancer potential |
| Anti-inflammatory (RAW 264.7) | 30% TNF-α reduction at 10 µM | Immunomodulatory activity |
These preliminary results align with activities reported for structurally related indole acetates, though target validation remains ongoing.
| Parameter | Specification |
|---|---|
| Flash Point | >120°F (49°C) |
| Autoignition Temperature | Not determined |
| Explosive Limits | Not available |
Exposure Mitigation
Personal protective equipment (PPE) mandates include:
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Nitrile gloves
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Chemical goggles
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Lab coats with cuffed sleeves
Spill management involves neutralization with calcium carbonate and disposal as hazardous waste .
Applications and Future Research Directions
Pharmaceutical Development
The compound’s dual functionality (amino ester + indole) positions it as a versatile building block for:
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Prodrugs: Esterase-mediated release of active amines.
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Kinase Inhibitors: ATP-binding pocket targeting in oncology.
Ongoing structure-activity relationship (SAR) studies aim to optimize pharmacokinetic profiles, particularly blood-brain barrier permeability.
Industrial Collaborations
Partnerships between academic institutions and pharmaceutical firms (e.g., VulcanChem, BLD Pharm) are accelerating preclinical evaluation, with Phase I trials anticipated by 2026 .
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